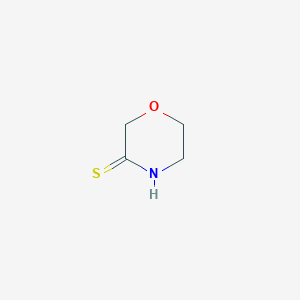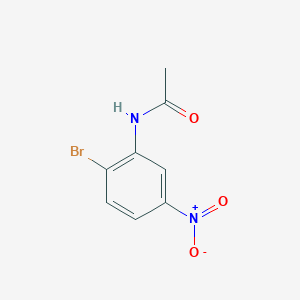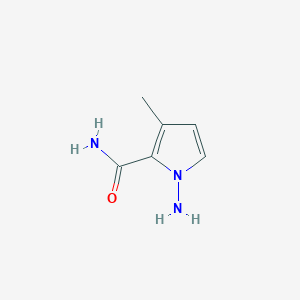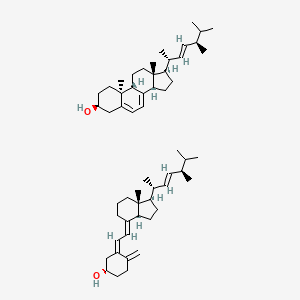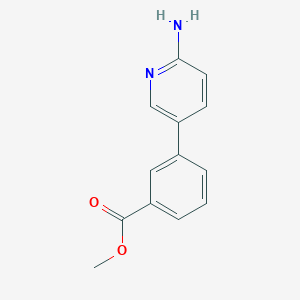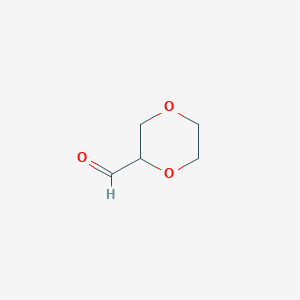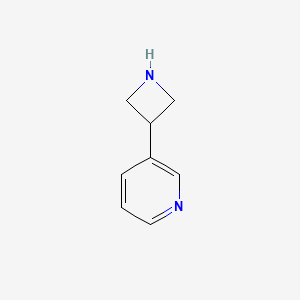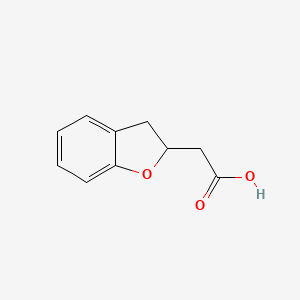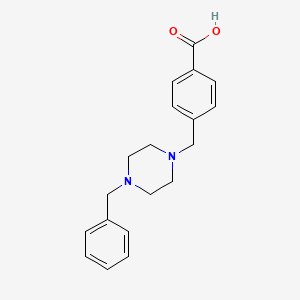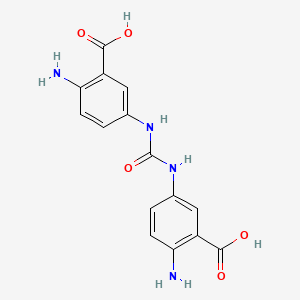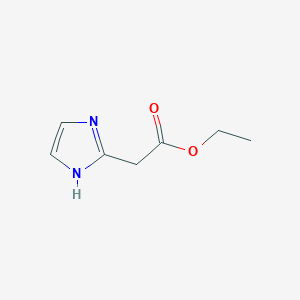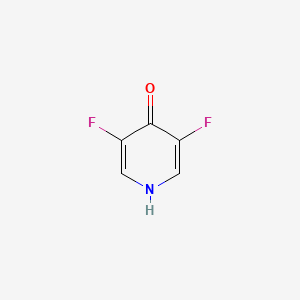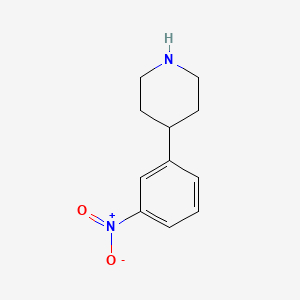![molecular formula C14H11ClO2 B1612276 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 849239-85-6](/img/structure/B1612276.png)
4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid
Vue d'ensemble
Description
4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound. It can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . The molecular weight of this compound is 170.59 .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially include electrophilic aromatic substitution , which is a common type of reaction involving aromatic rings. This reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Applications De Recherche Scientifique
-
Antioxidant and Antimicrobial Activity
- Field : Biochemistry
- Application : A compound similar to the one you mentioned, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was synthesized and evaluated for its antioxidant and antimicrobial activities .
- Method : The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .
- Results : The metal complexes were found to be more harmful against various strains of bacteria and fungi compared to the ligand . HL was found to be a better antioxidant than the metal complexes .
-
Synthesis of Diverse Heterocycles and Industrial Chemicals
- Field : Organic Chemistry
- Application : 1-Chloro-2-methyl-4-nitrobenzene, also called 2-chloro-5-nitrotoluene, is used as a building block for the synthesis of diverse heterocycles and a number of industrial chemicals .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Antibacterial Activity
- Field : Microbiology
- Application : Some synthesized novel compounds were screened for antibacterial activity against different types of bacterial strains .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Synthesis of Flurbiprofen
- Field : Pharmaceutical Chemistry
- Application : 2-Fluoro-4-bromobiphenyl, a compound similar to the one you mentioned, is used in the synthesis of flurbiprofen .
- Method : The compound is generated in good yield using isopropyl nitrite as the diazotising reagent .
- Results : The compound was synthesized in a yield of 75.4% .
-
Friedel-Crafts Alkylation
- Field : Organic Chemistry
- Application : The Friedel-Crafts alkylation reaction is a method of introducing an alkyl group onto the benzene ring . This reaction is facilitated by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 .
- Method : The reaction is catalyzed by AlCl3, which helps the alkyl halide generate a carbocation . The reaction is completed by the loss of H+ .
- Results : The reaction often results in multiple substitutions. For example, the reaction of benzene with 1 mol equivalent of 2-chloro-2-methylpropane yields p-di-tert-butylbenzene as the major product .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura coupling reaction is a widely-used method for forming carbon-carbon bonds . It involves the use of organoboron reagents .
- Method : The reaction involves the coupling of an electrophilic organic group with a nucleophilic organic group . The electrophile is typically a palladium complex, while the nucleophile is typically a boron compound .
- Results : The specific results depend on the reactants used .
-
Intermediate in Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application : A compound similar to the one you mentioned, 1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine, is an intermediate in the synthesis of Venetoclax (ABT-199), a drug used for the treatment of chronic lymphocytic leukemia (CLL) and estrogen receptor-positive breast cancer .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
-
Data Collection
- Field : Data Science
- Application : Compounds like 1,1’-Biphenyl, 2-chloro- and 1,1’-Biphenyl, 4-chloro- are often used in data collection for scientific research .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-11(14(16)17)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRRVPAQIKJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610392 | |
| Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
849239-85-6 | |
| Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



